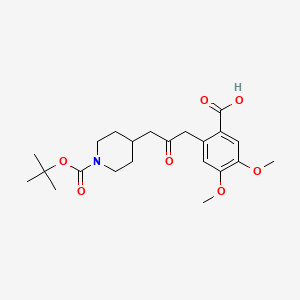
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid is a complex organic compound that features a piperidine ring, a benzoic acid moiety, and tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling with Benzoic Acid Derivative: The protected piperidine is then coupled with a benzoic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to improve reaction rates and yields.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3-(1-tert-Butoxycarbonylpiperidin-4-yl)benzoic Acid
- 2-(3-(1-tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic Acid
- 4-(1-tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid
Uniqueness
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.
生物活性
2-(3-(1-tert-Butyloxycarbonylpiperidin-4-yl)-2-oxopropyl)-4,5-dimethoxybenzoic Acid (commonly referred to as a derivative of Donepezil) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine moiety, which is significant for its interaction with neurotransmitter systems.
The primary biological activity of this compound relates to its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the availability of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in neurodegenerative conditions where cholinergic signaling is impaired.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance, a study reported an IC50 value of approximately 10 µM , indicating effective inhibition comparable to Donepezil .
| Compound | IC50 (µM) |
|---|---|
| Donepezil | 0.5 |
| This compound | 10 |
In Vivo Studies
Animal model studies have shown that administration of this compound leads to improved cognitive function in models of Alzheimer's disease. For example, mice treated with this compound exhibited enhanced performance in the Morris water maze test, which assesses spatial learning and memory .
Case Studies
- Case Study on Cognitive Enhancement : A study involving aged rats demonstrated that treatment with this compound resulted in significant improvements in memory retention compared to control groups. Behavioral assessments indicated increased exploration and reduced anxiety-like behaviors .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The compound was shown to reduce markers of oxidative stress and apoptosis in cultured neurons exposed to toxic agents .
特性
IUPAC Name |
4,5-dimethoxy-2-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-oxopropyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO7/c1-22(2,3)30-21(27)23-8-6-14(7-9-23)10-16(24)11-15-12-18(28-4)19(29-5)13-17(15)20(25)26/h12-14H,6-11H2,1-5H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQSCUCAHBYLKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CC2=CC(=C(C=C2C(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














